4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one
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Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and their chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one involves the condensation of an aldehyde with an amine followed by reduction and cyclization.", "Starting Materials": [ "2-methylpropanal", "aniline", "sodium borohydride", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methylpropanal and aniline in the presence of acetic acid to form N-(2-methylpropylidene)aniline.", "Step 2: Reduction of N-(2-methylpropylidene)aniline with sodium borohydride in ethanol to form N-(2-methylpropyl)aniline.", "Step 3: Cyclization of N-(2-methylpropyl)aniline with acetic acid and sodium acetate to form 4-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one." ] } | |
CAS No. |
875249-15-3 |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-propan-2-yl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)11-7-13-12(14)10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI Key |
RTBMWSCKGHBKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC(=O)C2=CC=CC=C12 |
Purity |
95 |
Origin of Product |
United States |
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